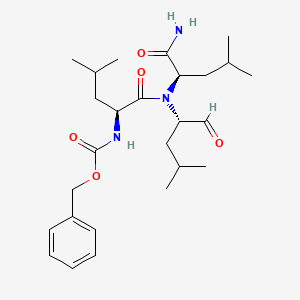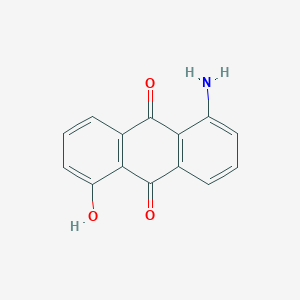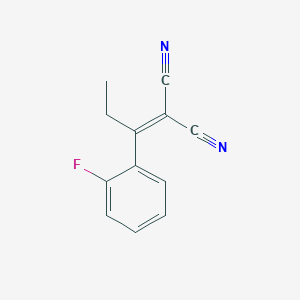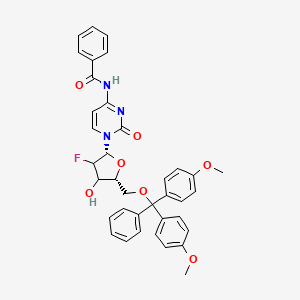![molecular formula C23H16O3 B13143235 1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione CAS No. 88769-48-6](/img/structure/B13143235.png)
1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is of significant interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 3-vinylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroanthracenes.
Scientific Research Applications
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione exerts its effects is primarily through its photophysical properties. Upon light absorption, the compound can undergo intersystem crossing to a triplet state, leading to the generation of reactive oxygen species. These reactive species can then interact with biological molecules, causing oxidative damage and cell death, which is the basis for its potential use in photodynamic therapy .
Comparison with Similar Compounds
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
(Z)-1-((1-Hydroxypenta-2,4-dien-1-yl)oxy)anthracene-9,10-dione: A similar compound with antiviral and larvicidal properties
Properties
CAS No. |
88769-48-6 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[(3-ethenylphenyl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H16O3/c1-2-15-7-5-8-16(13-15)14-26-20-12-6-11-19-21(20)23(25)18-10-4-3-9-17(18)22(19)24/h2-13H,1,14H2 |
InChI Key |
CZHLMOLJGFYAQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC(=C1)COC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)






![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)


![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)


